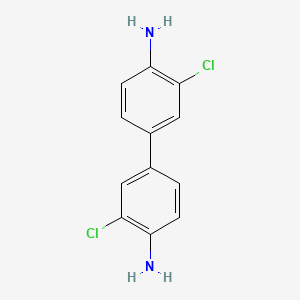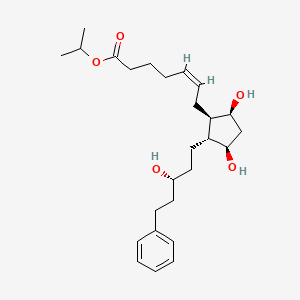
7-chloro-2-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenoxyphenyl derivative.
Cyclization: The phenoxyphenyl derivative undergoes cyclization to form the quinolinone core.
Chlorination: The final step involves the chlorination of the quinolinone core to introduce the chlorine atom at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions may target the quinolinone core.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Oxidation may yield quinolinone derivatives with altered electronic properties.
Reduction: Reduction can produce hydroquinolinone derivatives.
Substitution: Substitution reactions can lead to a variety of functionalized quinolinone derivatives.
Applications De Recherche Scientifique
7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticonvulsant properties and interactions with the N-Methyl-D-Aspartate receptor.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mécanisme D'action
The compound exerts its effects by binding to the glycine site of the N-Methyl-D-Aspartate receptor. This binding inhibits the receptor’s activity, which is crucial in modulating synaptic plasticity and memory function. The inhibition of the N-Methyl-D-Aspartate receptor can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy and other neurological disorders .
Comparaison Avec Des Composés Similaires
- 7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone
- 7-Chloro-4-hydroxy-3-(3-methoxy)phenyl-2(1H)-quinolinone
- 7-Chloro-4-hydroxy-3-(3-ethoxy)phenyl-2(1H)-quinolinone
Comparison:
- Selectivity: 7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone exhibits higher selectivity for the N-Methyl-D-Aspartate receptor glycine site compared to its analogs.
- Affinity: It has a higher affinity for the receptor, making it more potent as an anticonvulsant.
- Uniqueness: The presence of the phenoxy group contributes to its unique binding properties and therapeutic potential.
Propriétés
IUPAC Name |
7-chloro-2-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC4=C(C3=O)C=CC(=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC4=C(C3=O)C=CC(=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylquinazolin-4-one](/img/structure/B7803767.png)






![[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B7803823.png)



![sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B7803850.png)


